

# Dasiglucagon: A Novel Glucagon Analog for Precise Glucose Homeostasis Control

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**Dasiglucagon**, a novel glucagon analog, represents a significant advancement in the management of glucose dysregulation, particularly in the context of severe hypoglycemia and congenital hyperinsulinism (CHI). Its unique formulation as a stable aqueous solution overcomes the limitations of traditional glucagon therapies, offering a ready-to-use, reliable, and rapid-acting intervention. This technical guide provides a comprehensive overview of **dasiglucagon**'s mechanism of action, a detailed summary of key clinical trial data, and an outline of the experimental protocols employed in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and scientific underpinnings of this next-generation glucagon analog.

#### **Introduction to Dasiglucagon**

**Dasiglucagon** is a 29-amino acid peptide analog of human glucagon, engineered with seven amino acid substitutions to enhance its solubility and stability in an aqueous solution.[1] This key modification eliminates the need for reconstitution prior to administration, a significant barrier to the timely and effective use of previous glucagon formulations.[2] **Dasiglucagon** is currently approved for the treatment of severe hypoglycemia in pediatric and adult patients with diabetes.[3] Furthermore, its potential for continuous subcutaneous infusion is being explored for the management of rare conditions such as congenital hyperinsulinism.[4]



## **Mechanism of Action and Signaling Pathway**

**Dasiglucagon** exerts its physiological effects by acting as a potent agonist at the glucagon receptor, a G-protein coupled receptor predominantly expressed on hepatocytes.[1][5] The binding of **dasiglucagon** to its receptor initiates a cascade of intracellular signaling events aimed at increasing hepatic glucose output.[5]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase.[5] This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, a process known as glycogenolysis.[5] Additionally, **dasiglucagon** stimulates gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[1] The efficacy of **dasiglucagon** is therefore dependent on the presence of adequate hepatic glycogen stores.[1]



Click to download full resolution via product page

**Caption: Dasiglucagon** Signaling Pathway in Hepatocytes.

### **Clinical Efficacy in Severe Hypoglycemia**

Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of **dasiglucagon** for the treatment of severe hypoglycemia in adults and children with type 1 diabetes.[3][6]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from pivotal Phase 3 trials.



Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes

| Treatment Group               | Median Time to Recovery<br>(minutes) [95% CI] | Participants Recovered within 15 minutes (%) |
|-------------------------------|-----------------------------------------------|----------------------------------------------|
| Dasiglucagon (0.6 mg)         | 10[7][7][8]                                   | 99%[8]                                       |
| Placebo                       | 40[9][10][8]                                  | 2%[8]                                        |
| Reconstituted Glucagon (1 mg) | 12[7][11][8]                                  | 95%[8]                                       |

Table 2: Mean Plasma Glucose Increase from Baseline in Adults with Type 1 Diabetes

| Treatment Group               | Mean Glucose Increase at 30 minutes (mg/dL) |
|-------------------------------|---------------------------------------------|
| Dasiglucagon (0.6 mg)         | 90.9[2]                                     |
| Placebo                       | 19.1[2]                                     |
| Reconstituted Glucagon (1 mg) | 88.5[2]                                     |

# Clinical Efficacy in Congenital Hyperinsulinism (CHI)

**Dasiglucagon** has also been investigated as a potential treatment for congenital hyperinsulinism, a rare genetic disorder characterized by excessive insulin secretion and persistent hypoglycemia.[4]

#### **Quantitative Data Summary**

Table 3: Efficacy of **Dasiglucagon** in Infants with Congenital Hyperinsulinism

| Treatment Group | Mean IV Glucose Infusion Rate (GIR)<br>(mg/kg/min) [95% CI] |
|-----------------|-------------------------------------------------------------|
| Dasiglucagon    | 4.3 [1.04, 7.60][7]                                         |
| Placebo         | 9.5 [6.24, 12.81][7]                                        |



#### **Experimental Protocols**

The following sections outline the methodologies employed in the key clinical trials evaluating dasiglucagon.

#### Phase 3 Trial in Severe Hypoglycemia (Adults)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2]
- Participants: 170 adults with type 1 diabetes.[2]
- Intervention: Participants were randomized (2:1:1) to receive a single subcutaneous dose of 0.6 mg dasiglucagon, placebo, or 1 mg reconstituted glucagon during controlled insulininduced hypoglycemia.[2]
- Induction of Hypoglycemia: Hypoglycemia was induced via an intravenous insulin infusion.[2]
- Primary Endpoint: Time to plasma glucose recovery, defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[2]
- Glucose Measurement: Plasma glucose concentrations were measured using glucose analyzers (e.g., YSI 2300 or Super GL analyzer).[2] Blood samples were taken approximately every 5-10 minutes during the hypoglycemic clamp.[2]
- Dasiglucagon Concentration Measurement: Plasma dasiglucagon concentrations were determined using a validated liquid chromatography with tandem mass spectrometric detection method.





Click to download full resolution via product page

Caption: Workflow for Phase 3 Severe Hypoglycemia Trial.

#### Phase 2/3 Trial in Congenital Hyperinsulinism (Infants)

• Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1) followed by an open-label extension (Part 2).[7]



- Participants: Children with CHI aged 7 days to 12 months who were dependent on intravenous glucose.[7]
- Intervention: In Part 1, participants were randomized to receive a continuous subcutaneous infusion of either dasiglucagon or placebo for 48 hours, followed by a crossover to the other treatment for 48 hours.[7] In Part 2, all participants received open-label dasiglucagon for 21 days.[7]
- Primary Endpoint: Mean intravenous glucose infusion rate (GIR) in the last 12 hours of each treatment period in Part 1.[7]
- Glucose Monitoring: Blinded continuous glucose monitoring (CGM) and hourly plasma glucose measurements were performed.[7]





Click to download full resolution via product page

Caption: Workflow for Phase 2/3 Congenital Hyperinsulinism Trial.

#### Conclusion

**Dasiglucagon** has emerged as a pivotal therapeutic agent in the management of severe hypoglycemia and shows significant promise for congenital hyperinsulinism. Its stable, aqueous formulation and rapid, reliable efficacy address key unmet needs in these patient populations. The robust clinical data, supported by well-designed experimental protocols, provide a strong foundation for its clinical use and further investigation into its role in maintaining glucose homeostasis. This technical guide serves as a valuable resource for the scientific community to understand and build upon the existing knowledge of this important glucagon analog.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Insulin-induced hypoglycemia increases hepatic sensitivity to glucagon in dogs PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dasiglucagon for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal, subcutaneous and intravenous glucagon delivery and subsequent glucose response in rats: a randomized controlled crossover trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]



- 10. Insulin-induced hypoglycemia increases hepatic sensitivity to glucagon in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasiglucagon—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dasiglucagon: A Novel Glucagon Analog for Precise Glucose Homeostasis Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571561#investigating-dasiglucagon-s-role-in-glucose-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com